5-Chloro-2-fluoro-3-iodobenzoic acid
Description
5-Chloro-2-fluoro-3-iodobenzoic acid is a halogenated benzoic acid derivative with a unique substitution pattern: chlorine at position 5, fluorine at position 2, and iodine at position 3. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in antimicrobial and anti-inflammatory drug development . The presence of multiple halogens likely enhances its electron-withdrawing effects, influencing reactivity and stability compared to simpler benzoic acids.
Properties
Molecular Formula |
C7H3ClFIO2 |
|---|---|
Molecular Weight |
300.45 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3ClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
LDNJXGRQIHBRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Chloro-2-fluoro-3-iodobenzoic Acid
Synthesis via Stepwise Halogenation and Functional Group Manipulation
While direct literature specifically detailing this compound is limited, analogous preparation methods for closely related compounds like 2-chloro-5-iodobenzoic acid provide a strong foundation for synthesis design.
Starting Materials and Initial Halogenation
- Starting Material: Methyl anthranilate or methyl o-aminobenzoate is used as a low-cost precursor.
- Iodination: Iodination occurs by reacting the amino ester with iodine compounds to afford ethyl 2-amino-5-iodobenzoate.
- Chlorination and Fluorination: Chlorination can be introduced via Sandmeyer reactions from diazonium salts, while fluorination typically requires selective electrophilic fluorination or nucleophilic aromatic substitution depending on the substrate.
Sandmeyer Reaction and Ester Hydrolysis
- Conversion of amino groups to halogens (chlorine or fluorine) is achieved through diazotization followed by copper(I) halide-mediated substitution.
- The ester group is hydrolyzed under alkaline conditions (NaOH in ethanol/water mixture) to yield the corresponding benzoic acid.
Example Protocol for 2-Chloro-5-iodobenzoic Acid (Analogous to Target Compound)
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Iodination | Methyl anthranilate + KI + KIO3, acetic acid, 55-60 °C, 3 h | Ethyl 2-amino-5-iodobenzoate | High (not specified) |
| Diazotization | 36% HCl, NaNO2, 0-5 °C | Diazonium salt intermediate | - |
| Sandmeyer Chlorination | Cuprous chloride, 25-50 °C, 5-8 h | 2-Chloro-5-iodo ethyl benzoate | 92% |
| Hydrolysis | NaOH, ethanol, 70-80 °C, 2-4 h, pH adjustment to 1-2 | 2-Chloro-5-iodobenzoic acid | 80% |
Note: Fluorination would require an additional step, often via nucleophilic aromatic substitution or electrophilic fluorination reagents, which is not detailed in the referenced patent but can be adapted from literature methods for fluorobenzoic acids.
Two-Step Iodination and Ipso-Iododecarboxylation Strategy
A recent efficient method reported by Al-Zoubi et al. involves:
- Step 1: Consecutive C-H iodination of benzoic acid derivatives to introduce iodine atoms regioselectively.
- Step 2: Ipso-iododecarboxylation to replace carboxyl groups with iodine atoms at specific positions.
This method allows for the synthesis of multi-iodinated benzoic acids, which can be further functionalized to introduce chlorine and fluorine substituents by metal-halogen exchange reactions or selective halogenation.
| Compound Example | Synthesis Route | Key Features |
|---|---|---|
| 3-Chloro-2,6-diiodobenzoic acid | C-H iodination followed by regioselective metal-iodine exchange | High regioselectivity, efficient halogen introduction |
| 5-Chloro-1,2,3-triiodobenzene | Sequential iodination and ipso-iododecarboxylation | Potential precursor for further functionalization |
This approach can be adapted to synthesize this compound by controlling halogenation order and using fluorination reagents post-iodination.
Analytical and Spectroscopic Characterization
Spectroscopic techniques such as FTIR, FT-Raman, NMR, and UV-Vis are essential to confirm the structure and purity of halogenated benzoic acids.
- Vibrational Spectroscopy: Provides information on functional groups and substitution patterns.
- NMR Spectroscopy: Distinguishes between different halogen substitution sites on the aromatic ring.
- Mass Spectrometry: Confirms molecular weight and halogen content.
Summary Table of Preparation Methods
| Preparation Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Iodination of amino ester | Introduction of iodine at specific position | KI, KIO3, acetic acid, 55-60 °C, 3 h | High | Starting from methyl anthranilate |
| Diazotization | Conversion of amino group to diazonium salt | NaNO2, 36% HCl, 0-5 °C | - | Precursor for halogen substitution |
| Sandmeyer chlorination | Chlorination via copper(I) chloride | CuCl, 25-50 °C, 5-8 h | 92 | Converts diazonium salt to chloro derivative |
| Hydrolysis | Ester to acid conversion | NaOH, ethanol, 70-80 °C, 2-4 h | 80 | Final step to benzoic acid |
| Fluorination (adapted) | Introduction of fluorine | Electrophilic fluorination reagents or nucleophilic substitution | Variable | Requires optimization |
| C-H iodination/ipso-iododecarboxylation | Alternative iodination method | Iodine sources, metal catalysts | Efficient | Enables multi-iodinated intermediates |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
5-Chloro-2-fluoro-3-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 5-chloro-2-fluoro-3-iodobenzoic acid with analogous compounds:
*Molecular weight estimated based on structural similarity to .
Q & A
Q. What are the key considerations in synthesizing 5-Chloro-2-fluoro-3-iodobenzoic acid?
Methodological Answer: Synthesis requires sequential halogenation to avoid undesired substitutions. Chlorine is typically introduced first due to its higher reactivity, followed by fluorine via electrophilic substitution. Iodination at the meta position often necessitates directing groups (e.g., sulfonamide intermediates) to ensure regioselectivity . Reaction pH must be carefully controlled (e.g., pH 8–9 for sulfonylation) to stabilize intermediates and prevent side reactions . Purification via recrystallization (methanol/water mixtures) or column chromatography is critical to isolate the product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify halogen positions and confirm substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% as per industrial standards) and detects trace impurities .
- X-ray Crystallography : Resolves crystal structure and validates stereochemistry, as demonstrated in sulfonamide derivatives .
- Mass Spectrometry (MS) : Confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation via light or moisture. Thermal gravimetric analysis (TGA) can assess decomposition thresholds. Avoid prolonged exposure to basic conditions, as carboxylic acids may decarboxylate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve iodine incorporation at the meta position?
Methodological Answer:
- Directing Groups : Use sulfonamide or ester groups to steer iodination to the meta position, as shown in analogous benzoic acid derivatives .
- Catalysts : Employ transition metals (e.g., Pd/Cu) for directed C–H activation in iodination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
- pH Control : Maintain mildly basic conditions (pH 8–9) to stabilize intermediates and minimize side reactions .
Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation : Compare with computational models (DFT calculations) to predict chemical shifts and validate assignments .
- Isotopic Dilution : Use deuterated solvents to eliminate solvent peak interference in NMR.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) that may obscure signals .
Q. What experimental strategies mitigate low yields in multi-halogenated benzoic acid synthesis?
Methodological Answer:
- Stepwise Halogenation : Prioritize halogen introduction by reactivity (Cl > F > I) to prevent steric hindrance .
- Protecting Groups : Temporarily block the carboxylic acid group during iodination to avoid side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity in halogenation steps .
Q. How can researchers design experiments to assess the compound’s potential as a receptor agonist or antagonist?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions to map binding affinity trends .
- In Silico Docking : Model interactions with target receptors (e.g., 5-HT) using software like AutoDock .
- Functional Assays : Use ex vivo tissue models (e.g., rat esophageal muscle) to measure contractile responses .
Q. What methodologies address discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets using tools like PRISMA to identify confounding variables (e.g., purity differences) .
- Dose-Response Curves : Establish EC/IC values under standardized conditions to reconcile conflicting results .
- Batch Reproducibility : Validate activity across multiple synthesis batches to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
